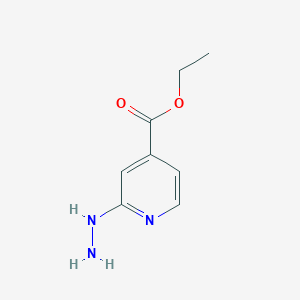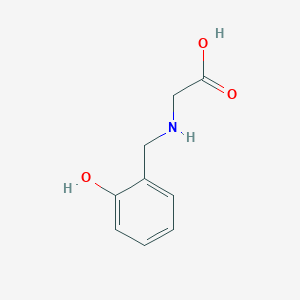
((4-Chlorophenoxy)methyl)triphenylphosphoniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenoxy)methylphosphanium chloride is an organophosphorus compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is essential in the formation of alkenes from aldehydes and ketones. This compound is characterized by its stability and reactivity, making it a valuable tool in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenoxy)methylphosphanium chloride typically involves the reaction of triphenylphosphine with 4-chlorophenoxymethyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (4-Chlorophenoxy)methylphosphanium chloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors equipped with inert gas purging systems are used to maintain anhydrous conditions. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product formation.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenoxy)methylphosphanium chloride primarily undergoes substitution reactions, particularly in the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Wittig Reaction: Involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate, which then reacts with aldehydes or ketones to form alkenes.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Major Products
Wittig Reaction: Produces alkenes with high selectivity.
Oxidation: Forms phosphine oxides.
Reduction: Yields phosphine derivatives.
Applications De Recherche Scientifique
(4-Chlorophenoxy)methylphosphanium chloride has diverse applications in scientific research:
Chemistry: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chlorophenoxy)methylphosphanium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which subsequently undergoes rearrangement to produce the desired alkene and a triphenylphosphine oxide byproduct. The reaction proceeds through a concerted mechanism, ensuring high stereoselectivity and yield.
Comparaison Avec Des Composés Similaires
(4-Chlorophenoxy)methylphosphanium chloride is compared with other similar compounds such as:
- (Methoxymethyl)triphenylphosphonium chloride
- (Bromomethyl)triphenylphosphonium bromide
- (Chloromethyl)triphenylphosphonium chloride
Uniqueness
(4-Chlorophenoxy)methylphosphanium chloride is unique due to its specific reactivity with 4-chlorophenoxy groups, which imparts distinct electronic and steric properties. This makes it particularly useful in synthesizing compounds with specific structural and functional attributes.
Propriétés
Numéro CAS |
69743-39-1 |
|---|---|
Formule moléculaire |
C25H21Cl2OP |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
(4-chlorophenoxy)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H21ClOP.ClH/c26-21-16-18-22(19-17-21)27-20-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
Clé InChI |
WTCAEVIBYIIUPR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](COC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
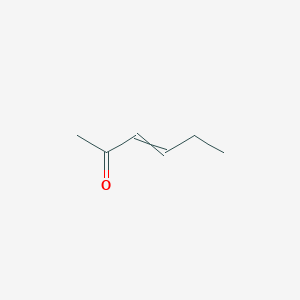
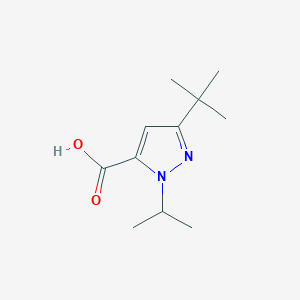
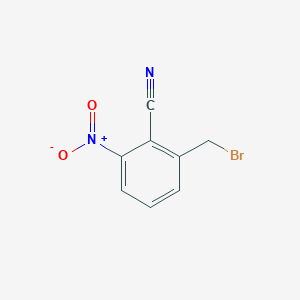
![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-Piperidinecarboxamide](/img/structure/B8787539.png)
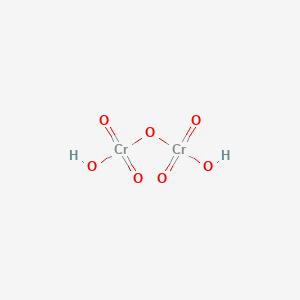

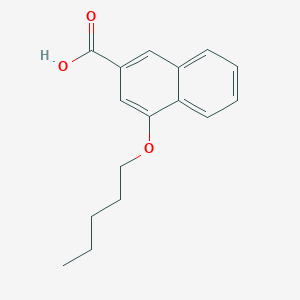
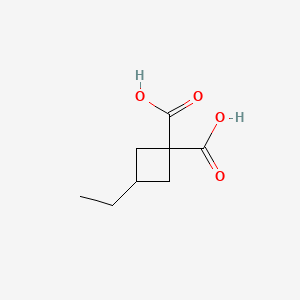
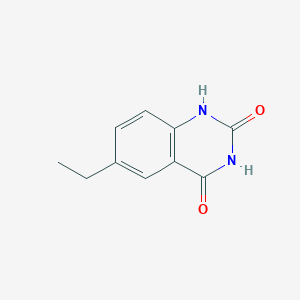
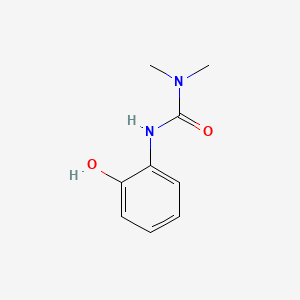
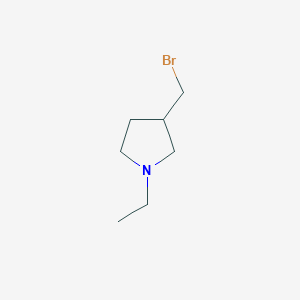
![1,4,5,8-Tetranitrodecahydropyrazino[2,3-b]pyrazine](/img/structure/B8787596.png)
